molecular formula C9H5ClN2O4 B14704624 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 22587-15-1

3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14704624
CAS No.: 22587-15-1
M. Wt: 240.60 g/mol
InChI Key: OREKRDMCWBYLFR-UHFFFAOYSA-N
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Description

3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Hydroxyquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the carboxyl, chloro, and oxo groups.

    7-Chloroquinoxaline: Similar structure but without the carboxyl and oxo groups.

    3-Carboxyquinoxaline: Lacks the chloro and oxo groups.

Uniqueness

3-Carboxy-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the presence of multiple functional groups that confer specific chemical reactivity and biological activity. The combination of carboxyl, chloro, and oxo groups makes it a versatile compound for various applications.

Properties

CAS No.

22587-15-1

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O4/c10-5-1-2-6-7(3-5)11(15)4-8(9(13)14)12(6)16/h1-4H,(H,13,14)

InChI Key

OREKRDMCWBYLFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)O

Origin of Product

United States

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